molecular formula C15H12BrN5OS B2788601 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide CAS No. 1251577-14-6

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide

Cat. No.: B2788601
CAS No.: 1251577-14-6
M. Wt: 390.26
InChI Key: ZASCEQIYDLQIDQ-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine rings. One common approach is to first synthesize the pyrazole ring through a cyclization reaction involving hydrazine and β-diketones. The pyrimidine ring can be constructed using a condensation reaction between a suitable amine and a β-diketone derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: : The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: : The thioether group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) and aprotic solvents such as dimethylformamide (DMF) are typically employed.

Major Products Formed

  • Oxidation: : Bromophenol derivatives.

  • Reduction: : Pyrazoline derivatives.

  • Substitution: : Various thioether derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrimidine and pyrazole moieties. The thioether linkage in this compound enhances its bioactivity. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-75.71
HepG26.14
DU145Not specified

The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring influence the compound's potency, with electron-withdrawing groups enhancing activity.

Neuroprotective Effects

In addition to anticancer properties, compounds similar to 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide have been investigated for neuroprotective effects. Studies demonstrate that certain derivatives can modulate neurotransmitter levels and exhibit anticonvulsant properties in animal models:

Compound Model ED50 (mg/kg) Reference
Compound APTZ-induced seizures24.38
Compound BElectroshock test18.4

Parasitic Disease Treatment

The compound's thiazole and pyrimidine components are also being explored for their efficacy against parasitic infections, specifically Trypanosomiasis caused by Trypanosoma brucei. The need for new therapeutic agents is critical due to rising drug resistance. Research indicates that derivatives of this compound can inhibit the growth of the parasite effectively:

Parasite Inhibition (%) Reference
Trypanosoma brucei>80

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis of Pyrimidine Derivatives:
    A recent study synthesized various pyrimidine derivatives linked with thiazole groups, demonstrating enhanced anticancer activity against multiple cancer cell lines compared to standard chemotherapeutics.
  • Neuropharmacological Evaluation:
    Another investigation focused on evaluating the neuropharmacological profiles of pyrazole-pyrimidine hybrids, revealing their potential as anticonvulsants with minimal side effects.
  • Antiparasitic Screening:
    A series of thiazole-pyrimidine compounds were screened for antiparasitic activity, with several candidates showing promising results against Trypanosoma brucei, suggesting a new direction for drug development in neglected tropical diseases.

Mechanism of Action

The mechanism by which 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can bind to enzymes or receptors, leading to the inhibition of biological processes. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide: : Lacks the bromophenyl group.

  • N-(4-bromophenyl)acetamide: : Lacks the pyrazole and pyrimidine rings.

  • 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)ethanol: : Contains an ethanol group instead of the acetamide group.

Uniqueness

The presence of both pyrazole and pyrimidine rings, along with the bromophenyl group, makes this compound unique compared to its analogs. This combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5OS/c16-11-2-4-12(5-3-11)20-14(22)9-23-15-8-13(17-10-18-15)21-7-1-6-19-21/h1-8,10H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASCEQIYDLQIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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